三乙氧基锑

描述

Antimony trioxide, also known as antimonous oxide or Sb2O3, is a white crystalline powder with a molecular weight of 291.52 g/mol . It is primarily composed of antimony and oxygen atoms . The compound has a high melting point, low solubility in water, and exhibits flame-retardant properties .

Synthesis Analysis

Antimony (III) ethoxide is synthesized with a composition of Sb, 46.6-48.1% iodometric Sb, 46.6-48.1% titration (by iodine) . It has a refractive index n20/D 1.495 (lit.) and a density of 1.513 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

At red hot, antimony reacts with water to form the trioxide antimony (III) oxide, Sb 2 O 3 . Sb (III) as the tetra chloro complex can react with water, forming the precipitate SbOCl .Physical And Chemical Properties Analysis

Antimony trioxide is a white crystalline powder with a molecular weight of 291.52 g/mol . It has a high melting point, low solubility in water, and exhibits flame-retardant properties .科学研究应用

Optical Applications

Antimony oxide nanoparticles have unique optical properties. They have a higher refractive index compared to their bulk forms . This makes them potentially useful in various optical applications, such as in the manufacturing of lenses and other optical instruments.

Abrasive Resistance

Nanoparticles of antimony oxides exhibit higher abrasive resistance . This property could be utilized in the production of wear-resistant materials, enhancing the durability of mechanical parts and tools.

Proton Conductivity

Antimony oxide nanoparticles have been found to have higher proton conductivity . This property could be exploited in the development of fuel cells and other energy storage devices.

Mechanical Strength

The nanoparticles of antimony oxides possess excellent mechanical strength . This could be beneficial in the production of high-strength materials for various industrial applications.

Absorbability

Antimony oxide nanoparticles have higher absorbability . This property could be useful in environmental applications, such as in the development of materials for water purification or air filtration.

Synthesis of Other Materials

Antimony oxides can serve as starting materials for synthesizing other nanoparticles . The ability to control the size, distribution, shape, and structure of these nanoparticles makes them valuable in the field of nanotechnology.

作用机制

Target of Action

Antimony triethoxide, also known as Antimony (III) ethoxide, is a chemical compound of antimony It has been suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .

Mode of Action

The exact mode of action of Antimony triethoxide remains unclear . It is believed that the compound interacts with its targets, possibly causing changes in their function. For instance, it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways, affecting circulating glucose .

Biochemical Pathways

It has been suggested that the compound might have a variety of antimony oxidation genes and different sb metabolic pathways

Pharmacokinetics

It is known that the compound is a small molecule , which could influence its bioavailability and pharmacokinetics. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

It has been suggested that the compound may govern the uptake and detoxification of both endogenous compounds and xenobiotics at the testis and brain blood barriers .

安全和危害

未来方向

The global demand for Antimony trioxide is expected to reach US$ 2.44 billion by 2033 . The driving forces behind the market growth are increasing demand from the Asia Pacific and Latin America . These regions are experiencing a surge in building and construction activities, along with an increased demand for electrical and electronic products for personal and business use .

Relevant Papers

- "Synergetic effect of antimony trioxide on the flame retardant and mechanical properties of polymer composites for consumer electronics applications" .

- "Antimony Recovery from End-of-Life Products and Industrial Process Residues: A Critical Review" .

- "Risk of Cancer for Workers Exposed to Antimony Compounds: A Meta-Analysis" .

属性

IUPAC Name |

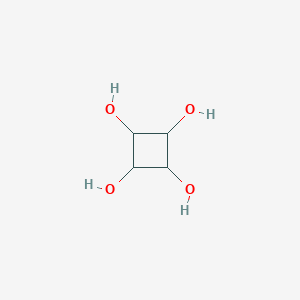

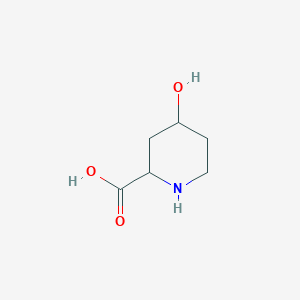

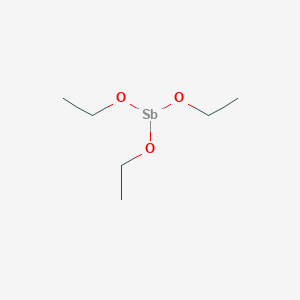

antimony(3+);ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOJQVLHSPGMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

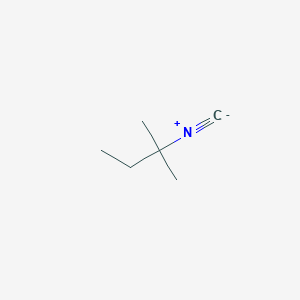

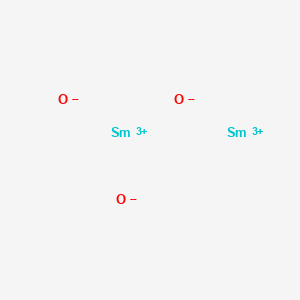

CC[O-].CC[O-].CC[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146392 | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony triethoxide | |

CAS RN |

10433-06-4 | |

| Record name | Antimony triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony triethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some applications of antimony triethoxide in synthetic chemistry?

A1: Antimony triethoxide has shown utility in synthesizing complex organic molecules. For instance, it acts as a coupling agent in the production of petrobactin, a siderophore with significant biological activity [].

Q2: How does the structure of antimony triethoxide lend itself to its applications?

A2: While the provided abstracts lack specific structural data on antimony triethoxide, its reactivity hints at its structure. The antimony center likely acts as a Lewis acid, readily reacting with molecules containing electron-rich groups like amines []. This reactivity makes it suitable for reactions like esterification and condensation, essential in building complex molecules like petrobactin [].

Q3: Beyond organic synthesis, are there other material science applications for antimony triethoxide?

A3: Yes, antimony triethoxide acts as a precursor for creating inorganic materials. Research indicates its use in preparing inorganic cation exchange membranes []. While the exact mechanism is not detailed in the abstract, it likely involves hydrolysis and condensation of antimony triethoxide to form antimony oxide-based networks with ion exchange capabilities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。